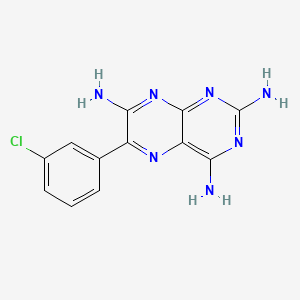

6-(3-Chlorophenyl)pteridine-2,4,7-Triamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

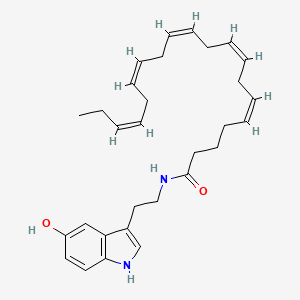

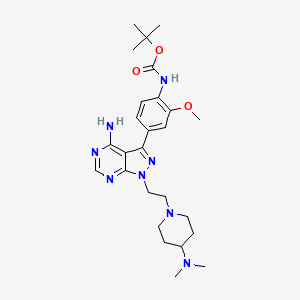

“6-(3-Chlorophenyl)pteridine-2,4,7-Triamine” is a chemical compound with the formula C12H10ClN7. It has a molecular weight of 287.708 and is classified as a non-polymer .

Molecular Structure Analysis

The molecular structure of “6-(3-Chlorophenyl)pteridine-2,4,7-Triamine” involves a pteridine ring attached to a 3-chlorophenyl group. The compound has a total of 30 atoms, with no chiral atoms, and 32 bonds, 17 of which are aromatic . In silico docking analysis suggests that this compound can form hydrogen bonds with certain amino acid residues .Physical And Chemical Properties Analysis

The compound is a non-polymer with a formal charge of 0. Its isomeric SMILES notation isc1cc(cc(c1)Cl)c2c(nc3c(n2)c(nc(n3)N)N)N .

Applications De Recherche Scientifique

Pteridines, including compounds structurally similar to "6-(3-Chlorophenyl)pteridine-2,4,7-Triamine", have been investigated for their diuretic effects. For example, 6-substituted pteridine-2,4,7(1H,3H,8H)-triones have shown potential as diuretics. These compounds are characterized by their ability to form hydrogen and donor-acceptor bonds with various ligands, which may contribute to their diuretic effect (Sokolova et al., 2022).

Triamterene, a compound related to pteridines, has been studied for its use as a diuretic, especially in patients with conditions like cirrhosis and ascites. Triamterene is unique among diuretics as it often reduces potassium excretion, which is beneficial for certain patients (Ginsberg et al., 1964).

Pteridines have been explored in the context of their chemical degradation and interaction with other compounds. For instance, 2,4,7-Trihydroxypteridine, derived from folic acid, undergoes changes upon irradiation and acid hydrolysis, providing insights into the biosynthetic origins of carbon atoms in pteridines (Shaw et al., 1966).

The molecular structure and biological interactions of 6-phenylpteridine 2,4,7-triamine, a structurally related compound, have been studied. This research includes investigations into its potential as a bacterial inhibitor, highlighting the diverse applications of pteridine derivatives in pharmaceutical research (Chithra et al., 2021).

Research on various pteridine derivatives, including 5,6-Dihydro-6-(1,2,3-trihydroxypropyl)pteridines, has contributed to the understanding of their chemical properties and potential applications. These studies often focus on the synthesis and characteristics of such compounds, shedding light on their potential in various fields, including medicinal chemistry (Soyka et al., 1990).

Propriétés

IUPAC Name |

6-(3-chlorophenyl)pteridine-2,4,7-triamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN7/c13-6-3-1-2-5(4-6)7-9(14)18-11-8(17-7)10(15)19-12(16)20-11/h1-4H,(H6,14,15,16,18,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWNKKZSRANLVEW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=NC3=C(N=C(N=C3N=C2N)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(3-Chlorophenyl)pteridine-2,4,7-Triamine | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 9-((2-fluoro-4-methoxyphenyl)amino)thiazolo[5,4-f]quinazoline-2-carbimidate](/img/structure/B607279.png)

![Methyl 9-(2,4-dichloroanilino)-[1,3]thiazolo[5,4-f]quinazoline-2-carboximidate](/img/structure/B607280.png)